molecular formula C19H20N2O2 B5773654 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide CAS No. 433707-37-0

3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

Cat. No. B5773654
CAS RN: 433707-37-0
M. Wt: 308.4 g/mol
InChI Key: RRIZQAXOIPDDNW-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. It is a benzoxazole derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments is its potential use as a fluorescent probe in biological imaging. Another advantage is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies can be conducted to determine its safety and potential side effects in humans.
In conclusion, 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is a promising chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 3-methylphenylamine with 2-(3-methylphenyl)-1,3-benzoxazole-5-carboxylic acid followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12(2)9-18(22)20-15-7-8-17-16(11-15)21-19(23-17)14-6-4-5-13(3)10-14/h4-8,10-12H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIZQAXOIPDDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202757
Record name 3-Methyl-N-[2-(3-methylphenyl)-5-benzoxazolyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433707-37-0
Record name 3-Methyl-N-[2-(3-methylphenyl)-5-benzoxazolyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433707-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N-[2-(3-methylphenyl)-5-benzoxazolyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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